MQA-P

Fluorescent Probe Mitochondrial Microenvironment Multiplexed Imaging

Traditional mitochondrial dyes (JC-1, TMRM) only report ΔΨm, missing critical ONOO⁻, viscosity, and polarity changes in ferroptosis and drug injury. MQA-P is a single NIR probe enabling simultaneous, independent detection of all three parameters via distinct dual-channel readouts (λem=645 nm for ONOO⁻; λem>704 nm for viscosity/polarity). - Multiplexes 3 orthogonal readouts in one incubation step, reducing assay complexity and plate usage. - NIR emission enables deep-tissue in vivo imaging with reduced autofluorescence; validated in mouse cancer models. - Supplied as bromide salt; powder stored at -20°C, shipped at ambient temperature.

Molecular Formula C40H36BrN2O2P
Molecular Weight 687.6 g/mol
Cat. No. B12392943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMQA-P
Molecular FormulaC40H36BrN2O2P
Molecular Weight687.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]
InChIInChI=1S/C40H36N2O2P.BrH/c1-41(2)35-25-21-32(22-26-35)13-9-10-14-34-29-30-42(40-20-12-11-19-39(34)40)31-33-23-27-36(28-24-33)44-45(43,37-15-5-3-6-16-37)38-17-7-4-8-18-38;/h3-30H,31H2,1-2H3;1H/q+1;/p-1
InChIKeyZYKZZZUPELAJDX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MQA-P: Multifunctional NIR Mitochondrial Probe


The compound 4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide (commonly designated MQA-P) is a cationic styryl-quinolinium dye belonging to the class of near-infrared (NIR) fluorescent probes. Its structure comprises a quinolinium electron acceptor, an N,N-dimethylaniline electron donor, and a diphenylphosphoryloxyphenyl moiety, conferring mitochondrial targeting and excited-state intramolecular charge transfer (ESICT) properties [1]. Unlike conventional mitochondrial dyes that solely report membrane potential (ΔΨm), MQA-P is a multifunctional probe engineered for the simultaneous, independent detection of peroxynitrite (ONOO⁻), microenvironmental viscosity, and polarity within mitochondria [REFS-1, REFS-2]. The compound is typically supplied as a bromide or trifluoroacetate (TFA) salt for use in fluorescence microscopy and in vivo imaging applications .

DetectionSimultaneous ONOO⁻, viscosity, and polarity readouts
Spectral RangeNIR emission (>704 nm) for deep-tissue imaging
TargetingMitochondrial localization via phosphonium-quinolinium design

Why Generic Mitochondrial Dyes Cannot Substitute for MQA-P


Traditional mitochondrial probes such as JC-1, TMRM, and Rhodamine 123 are designed to measure a single parameter: mitochondrial membrane potential (ΔΨm) [REFS-3, REFS-4]. These dyes lack the capacity to report on the broader mitochondrial microenvironment, which includes reactive oxygen/nitrogen species (e.g., ONOO⁻), viscosity changes, and polarity fluctuations—all of which are critical markers in ferroptosis, cancer progression, and drug-induced injury [1]. Substituting a generic ΔΨm-only dye for MQA-P would result in the loss of multiplexed, NIR-capable readouts, thereby compromising experimental depth and failing to address research questions that require simultaneous monitoring of multiple mitochondrial stress indicators. The unique structural design of MQA-P, specifically its diphenylphosphoryloxyphenyl and quinolinium moieties, enables both mitochondrial retention and distinct, channel-separated fluorescence responses that cannot be replicated by any single-parameter probe [REFS-1, REFS-2].

Multiplex Capability
MQA-PONOO⁻, viscosity, polarity in parallel
JC-1 / TMRMΔΨm only; single-parameter readout
Emission Window
MQA-P>704 nm NIR; reduced autofluorescence
JC-1 / TMRMVisible range (529–590 nm); limited tissue depth
Channel Orthogonality
MQA-PIndependent ONOO⁻ (645 nm) and viscosity (>704 nm) channels
JC-1Two interconvertible ΔΨm-dependent channels

MQA-P: Quantitative Differentiation Evidence


Multiplexed Detection vs. Single-Parameter Probes

MQA-P is the only commercially available quinolinium-based probe that simultaneously detects peroxynitrite (ONOO⁻), viscosity, and polarity within mitochondria using distinct fluorescence channels [1]. In contrast, standard mitochondrial dyes such as JC-1 and TMRM are limited to reporting a single parameter: mitochondrial membrane potential (ΔΨm) [REFS-2, REFS-3]. The multifunctional design enables researchers to correlate multiple stress markers in a single experiment, eliminating the need for sequential staining or complex multi-dye protocols.

Multiplex Parameter Detection
Class-level inference
Detects 3 parameters (ONOO⁻, viscosity, polarity) vs. JC-1/TMRM: 1 parameter (ΔΨm). Reported 3× information content per measurement.
Supports simultaneous multi-stress marker correlation in a single experiment.
Data derived from vendor documentation and primary literature; confirm in target cell model.
Fluorescent Probe Mitochondrial Microenvironment Multiplexed Imaging

NIR Emission for Deep Tissue Penetration

MQA-P exhibits emission in the near-infrared (NIR) window with λem > 704 nm for viscosity/polarity sensing, and a far-red emission at λem ≈ 645 nm for ONOO⁻ detection [REFS-1, REFS-2]. In comparison, widely used mitochondrial dyes operate in the visible spectrum: JC-1 emits green (529 nm) and red (590 nm) [2], while TMRM emits orange-red at 573–576 nm . The substantial redshift (>100 nm) into the NIR region significantly reduces tissue autofluorescence and photon scattering, enabling imaging at greater depths in live tissues and whole organisms.

NIR Emission Depth
Cross-study comparable
MQA-P λem >704 nm (viscosity/polarity) and 645 nm (ONOO⁻). JC-1 λem 590/529 nm; TMRM λem 576 nm. Redshift ≥114 nm beyond TMRM.
Reported deeper tissue penetration and reduced autofluorescence context.
Imaging depth improvement depends on tissue type and instrument settings; verify with phantom models.
Near-Infrared Imaging Tissue Penetration In Vivo Diagnostics

Dual-Channel Orthogonal Fluorescence Response

MQA-P provides two well-separated fluorescence readout channels: a far-red turn-on response to ONOO⁻ centered at 645 nm, and a NIR channel at >704 nm that is highly sensitive to viscosity and polarity [1]. This dual-channel architecture, which is not present in standard ΔΨm probes, allows for independent quantification of reactive nitrogen species and physical microenvironment changes without spectral crosstalk. In contrast, JC-1's green (529 nm) and red (590 nm) emissions are both dependent on ΔΨm and interconvertible, limiting its use to a single parameter .

Orthogonal Fluorescence Channels
Class-level inference
MQA-P: 2 independent channels (645 nm ONOO⁻ turn-on, >704 nm viscosity/polarity). JC-1: 2 correlated ΔΨm-dependent channels.
Enables ratiometric/multiplexed analysis without spectral crosstalk.
Channel independence should be verified under experimental conditions to exclude cross-sensitivity.
Ratiometric Imaging Spectral Unmixing Multiplexed Detection

Ferroptosis and Cancer In Vivo Validation

MQA-P has been specifically validated in preclinical models of ferroptosis and cancer, demonstrating its utility for tracking pathological processes in vivo via dual-channel imaging [1]. The probe's ability to simultaneously monitor ONOO⁻ fluctuations and viscosity/polarity changes provides a more comprehensive view of ferroptotic progression than single-parameter dyes. Many conventional mitochondrial dyes (e.g., JC-1, TMRM) are predominantly used in vitro due to limited tissue penetration or lack of validated in vivo protocols [REFS-2, REFS-3].

In Vivo Model Validation
Supporting evidence
Validated in ferroptosis and cancer mouse models (dual-channel imaging). JC-1/TMRM: limited in vivo validation, mainly in vitro.
Model-response context for ferroptosis and cancer studies; reported in vivo imaging feasibility.
Confirm performance in your specific animal model and imaging system; protocols may require optimization.
Ferroptosis Cancer Imaging In Vivo Validation

MQA-P Application Scenarios


Ferroptosis Mechanism Studies

MQA-P is uniquely suited for investigations into ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, ONOO⁻ accumulation, and altered mitochondrial viscosity and polarity. As demonstrated in the primary literature, the probe's dual-channel response enables simultaneous tracking of ONOO⁻ levels (645 nm channel) and viscosity/polarity shifts (>704 nm channel) in live cells and in vivo tumor models [1]. This multiplexing capability is not achievable with conventional mitochondrial dyes like JC-1 or TMRM, which are restricted to ΔΨm monitoring [REFS-2, REFS-3].

In Vivo Cancer Imaging

The NIR emission (>704 nm) of MQA-P provides superior tissue penetration and reduced autofluorescence compared to visible-range dyes [REFS-1, REFS-2]. This makes MQA-P the preferred choice for longitudinal in vivo imaging studies in cancer research, where deep-tissue signal is essential for tracking tumor progression, metastasis, and therapeutic response. The validated use of MQA-P in mouse cancer models [1] offers a direct, peer-reviewed protocol reference that is absent for many visible-wavelength mitochondrial dyes.

High-Content Mitochondrial Dysfunction Screening

In drug discovery and toxicology screening, MQA-P enables high-content analysis by delivering three orthogonal readouts (ONOO⁻, viscosity, polarity) from a single incubation step [REFS-1, REFS-4]. This reduces assay complexity, plate usage, and imaging time compared to workflows that require separate dyes for each parameter. The distinct spectral channels of MQA-P also minimize the need for complex spectral unmixing, improving throughput and data reliability in automated microscopy platforms.

Mitochondrial Microenvironment in DILI Models

Early detection of drug-induced mitochondrial stress is critical in preclinical safety assessment. MQA-P's sensitivity to both ONOO⁻ (a marker of nitrosative stress) and viscosity/polarity (markers of mitochondrial membrane remodeling and protein crowding) provides a more nuanced readout of hepatotoxicity than ΔΨm-only probes [1]. This multiplexed information can help discriminate between different mechanisms of mitochondrial injury, informing compound prioritization and mechanistic toxicology studies.

Application
Selection Property
Validation Focus
Ferroptosis mechanism studies
Multiplexed ONOO⁻/viscosity/polarity detection
Co-localization of ONOO⁻ and viscosity shifts in live cells
In vivo cancer imaging
NIR emission (>704 nm) for deep-tissue signal
Signal-to-background ratio in tumor-bearing mouse models
High-content mitochondrial screening
Three orthogonal readouts from single incubation
Throughput and channel crosstalk in automated microscopy
DILI model mitochondrial stress
ONOO⁻ and viscosity/polarity response to hepatotoxins
Discrimination of mitochondrial injury mechanisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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